molecular formula C12H16O2 B13001864 2-Isopropoxy-3,4-dimethylbenzaldehyde

2-Isopropoxy-3,4-dimethylbenzaldehyde

Cat. No.: B13001864
M. Wt: 192.25 g/mol
InChI Key: JXNVSMLSJASVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a benzaldehyde derivative, characterized by the presence of isopropoxy and dimethyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3,4-dimethylbenzaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropoxy-3,4-dimethylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-3,4-dimethylbenzaldehyde is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3,4-dimethyl-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-10(4)9(3)5-6-11(12)7-13/h5-8H,1-4H3

InChI Key

JXNVSMLSJASVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.